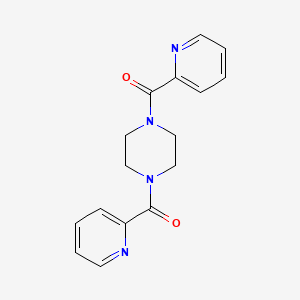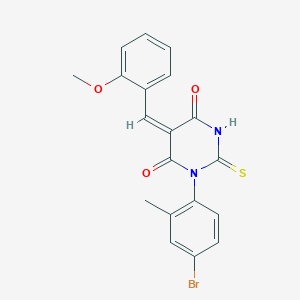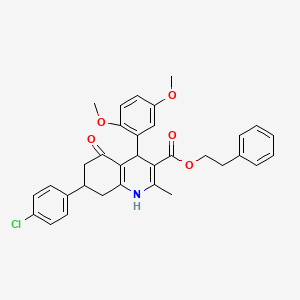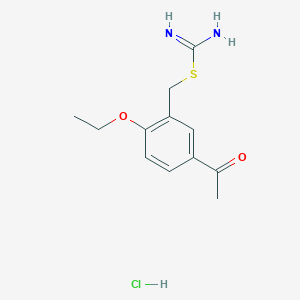
1,4-bis(2-pyridinylcarbonyl)piperazine
描述
1,4-bis(2-pyridinylcarbonyl)piperazine, also known as DCPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1,4-bis(2-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act through the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 1,4-bis(2-pyridinylcarbonyl)piperazine has also been shown to interact with metal ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
1,4-bis(2-pyridinylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and detection of metal ions in biological systems. However, further studies are needed to fully understand the effects of 1,4-bis(2-pyridinylcarbonyl)piperazine on biological systems.
实验室实验的优点和局限性
One of the main advantages of 1,4-bis(2-pyridinylcarbonyl)piperazine is its potential use as a fluorescent probe for the detection of metal ions in biological systems. It is also a promising candidate for drug development due to its ability to inhibit enzyme activity. However, the limitations of 1,4-bis(2-pyridinylcarbonyl)piperazine include its potential toxicity and lack of understanding of its mechanism of action.
未来方向
There are several future directions for the study of 1,4-bis(2-pyridinylcarbonyl)piperazine, including further investigation of its anti-cancer properties, optimization of its synthesis method, and development of novel applications for its use as a fluorescent probe. Additionally, further studies are needed to fully understand the mechanism of action of 1,4-bis(2-pyridinylcarbonyl)piperazine and its effects on biological systems.
In conclusion, 1,4-bis(2-pyridinylcarbonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been extensively studied for its potential use in cancer therapy, enzyme inhibition, and metal ion detection. However, further studies are needed to fully understand its mechanism of action and its effects on biological systems.
合成方法
1,4-bis(2-pyridinylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-pyridinecarboxylic acid chloride. The resulting compound can be purified through column chromatography or recrystallization. This synthesis method has been optimized to achieve high yields and purity of 1,4-bis(2-pyridinylcarbonyl)piperazine.
科学研究应用
1,4-bis(2-pyridinylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-cancer properties and has been used in the development of novel cancer therapies. 1,4-bis(2-pyridinylcarbonyl)piperazine has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 1,4-bis(2-pyridinylcarbonyl)piperazine has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
属性
IUPAC Name |
[4-(pyridine-2-carbonyl)piperazin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(13-5-1-3-7-17-13)19-9-11-20(12-10-19)16(22)14-6-2-4-8-18-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMVXWNSBCEPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=N2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293304 | |
| Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-pyridinylcarbonyl)piperazine | |
CAS RN |
17433-21-5 | |
| Record name | NSC88455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | piperazine-1,4-diylbis(pyridin-2-ylmethanone) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4893886.png)


![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
![N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4893909.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4893918.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)


![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)

![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)